![molecular formula C22H22O2 B134410 Bisphenol A Monobenzyl Ether CAS No. 42781-88-4](/img/structure/B134410.png)
Bisphenol A Monobenzyl Ether
Overview
Description
Bisphenol A Monobenzyl Ether is an organic compound that belongs to the family of organic compounds . It is a derivative of Bisphenol A (BPA), which is best known for its use in the manufacture of polycarbonate plastics and epoxy resins . The molecular formula of Bisphenol A Monobenzyl Ether is C22H22O2 .
Synthesis Analysis
Bisphenol A Monobenzyl Ether can be synthesized by adding Bisphenol A to a round bottom flask containing NaOH aqueous solution . The reactor is then equipped with a reflux condenser and brought to 80°C in a nitrogen environment with vigorous stirring .Molecular Structure Analysis
Bisphenol A Monobenzyl Ether contains a total of 48 bonds; 26 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
Bisphenol A Monobenzyl Ether is a colorless crystalline solid . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Coatings
Bisphenol A Epoxy Resins, which Bisphenol A Monobenzyl Ether could be a part of, are widely used in coatings due to their excellent adhesion properties .
Adhesives
These resins are also used in adhesives, thanks to their ability to adhere to a variety of substrates .
Composites
In the field of composites, Bisphenol A Epoxy Resins are utilized for their high tensile strength and durability .
Electrical Components
The electrical insulation properties of these resins make them suitable for use in electrical components .
LED Manufacturing
Bisphenol A Epoxy Resins are used in the manufacturing of LEDs, where they provide structural integrity and protection .
Consumer Product Manufacturing
These resins find application in the manufacturing of various consumer products such as cases, kits, and snowboards .
Mechanism of Action
Target of Action
Bisphenol A (BPA) is known to interact with various targets in the body, primarily functioning as an endocrine-disrupting chemical . It has been found to bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . BPA may also affect metabolism and cancer progression by interacting with GPR30 .
Mode of Action
BPA’s mode of action is complex and multifaceted. It can bind to estrogen receptors, thereby affecting various physiological processes . It can also interact with other receptor systems, exerting its effects through multiple pathways .
Biochemical Pathways
BPA affects several biochemical pathways. It has been found to increase the incidence of malignancy, induce alterations in the immune response, and be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay .
Pharmacokinetics
The pharmacokinetics of BPA involves its absorption, distribution, metabolism, and excretion (ADME). BPA can contaminate food, beverage, air, and soil, and accumulates in several human tissues and organs . It is metabolized primarily in the liver and eliminated through the kidneys .
Result of Action
The effects of BPA are wide-ranging and can impact various systems in the body. It is thought to be involved in the pathogenesis of different morbid conditions, including immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
Action Environment
The action of BPA can be influenced by various environmental factors. Its ubiquitous presence in a variety of consumer products has resulted in widespread environmental contamination . The presence of BPA in the environment can impact both the diversity and composition of microbial populations .
Safety and Hazards
BPA is present in some water bottles, baby bottles, dental fillings and sealants, dental and medical devices, safety equipment, compact disks, household electronic items, and sports equipment . It also occurs in epoxy resins, which coat the inside of food and drink cans . There are concerns that it may disrupt hormones . Moreover, studies in animals have suggested it may be toxic .
Future Directions
Given the temporary human tolerable daily intake (TDI) value of 4 µg/kg b.w./day recently laid down by the European Food Safety Authority (EFSA), these results, especially those for the BPA in canned dog foods, merit further attention and investigation . More research is needed to understand the human health effects of exposure to BPA .
properties
IUPAC Name |
4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGIQBNDJMGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450234 | |
Record name | AGN-PC-0NDOKN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A Monobenzyl Ether | |
CAS RN |
42781-88-4 | |
Record name | AGN-PC-0NDOKN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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